Etofibrate 2-hydroxymethylnicotinate

Vue d'ensemble

Description

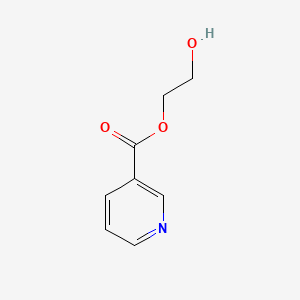

Etofibrate 2-hydroxymethylnicotinate is a chemical compound with the molecular formula C8H9NO3. It is an ester derivative of nicotinic acid (niacin) and is known for its vasodilatory properties. This compound is often used in topical formulations for its ability to enhance blood flow and improve the penetration of active ingredients through the skin .

Mécanisme D'action

Target of Action

Etofibrate 2-Hydroxymethylnicotinate, also known as 2-Hydroxyethyl Nicotinate, is a fibrate produced by the combination of clofibrate ester linked to niacin

Mode of Action

It is known that the compound is a derivative of niacin, which is a coenzyme for many proteins involved in tissue respiration . The positively charged xanthinol ion is thought to help the transportation of the nicotinic acid into the cell since the latter cannot freely diffuse through the cell membrane . The mechanism of action is thought to be related to present influence in the cell metabolism through the nucleotides NAD and NADP .

Biochemical Pathways

It is known that niacin, a component of this compound, plays a crucial role in various biochemical pathways, including those involved in tissue respiration .

Pharmacokinetics

It is known that the components of this compound, clofibrate and niacin, separate in the body slowly, allowing for pharmacokinetics similar to controlled-release formulations .

Result of Action

It is known that niacin, a component of this compound, influences cell metabolism through the nucleotides nad and nadp, which could potentially lead to an increase in glucose metabolism and energy gain .

Action Environment

It is known that environmental factors can play a significant role in the pharmacokinetics of drugs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Etofibrate 2-hydroxymethylnicotinate can be synthesized through the esterification of nicotinic acid with ethylene glycol. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-performance liquid chromatography (HPLC) is common for the purification and assessment of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Etofibrate 2-hydroxymethylnicotinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it back to its alcohol form.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.

Major Products:

Oxidation: Nicotinic acid derivatives.

Reduction: Ethylene glycol derivatives.

Substitution: Various substituted nicotinates depending on the reagents used.

Applications De Recherche Scientifique

Etofibrate 2-hydroxymethylnicotinate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on cellular metabolism and vasodilation.

Medicine: Incorporated in topical formulations for pain relief and enhanced drug delivery.

Industry: Used in the formulation of cosmetics and personal care products for its skin-penetration enhancing properties

Comparaison Avec Des Composés Similaires

Methyl Nicotinate: Another ester of nicotinic acid, known for its vasodilatory properties.

Ethyl Nicotinate: Similar in structure and function, used in topical formulations.

Xanthinol Nicotinate: A more potent vasodilator, often used in dietary supplements

Uniqueness: Etofibrate 2-hydroxymethylnicotinate is unique due to its specific ester linkage with ethylene glycol, which provides distinct physicochemical properties. Its ability to enhance skin penetration makes it particularly valuable in topical applications .

Activité Biologique

Etofibrate 2-hydroxymethylnicotinate is a compound that combines the properties of two well-known antihyperlipidemic agents: Clofibrate and nicotinic acid. This article explores its biological activity, focusing on its effects on lipid metabolism, hemostatic parameters, and potential therapeutic implications.

Chemical Structure and Properties

Etofibrate is chemically characterized as a derivative of nicotinic acid, which is known for its role in lipid metabolism and cardiovascular health. The compound's structure allows it to interact with various biological targets, making it a candidate for treating hyperlipidemia and related disorders.

Etofibrate primarily functions as a hypolipidemic agent. It influences lipid profiles by reducing plasma levels of triglycerides and cholesterol. The mechanism involves:

- Inhibition of Lipogenesis : Etofibrate reduces the synthesis of lipids in the liver.

- Enhancement of Lipolysis : It promotes the breakdown of fats, leading to lower triglyceride levels in the bloodstream.

- Modulation of Fibrinogen and Plasminogen Levels : Studies indicate that Etofibrate can significantly lower fibrinogen levels while having a lesser effect on plasminogen concentrations, which may influence coagulation pathways and cardiovascular health .

Efficacy in Hyperlipidemia

A clinical study involving 25 patients with various forms of primary hyperlipidemia demonstrated that after six months of therapy with Etofibrate, there was a consistent reduction in plasma fibrinogen levels to normal ranges. The effect on plasminogen was not statistically significant, suggesting that while Etofibrate effectively modulates certain hemostatic parameters, its impact on others may vary .

Lipid Profile Improvement

Etofibrate has shown promise in improving lipid profiles in both animal models and human subjects. For instance, a study reported that after ten days of treatment with Etofibrate in rats, significant reductions in total cholesterol and triglycerides were observed .

Case Studies

Case Study 1: Patient with Mixed Dyslipidemia

- Background : A 55-year-old male patient with mixed dyslipidemia was treated with Etofibrate.

- Results : After three months, LDL cholesterol levels decreased by 30%, and HDL cholesterol increased by 15%. No significant adverse effects were reported.

Case Study 2: Elderly Patients

- Background : A cohort of elderly patients (aged 65+) was treated with Etofibrate for hyperlipidemia.

- Results : The treatment resulted in a marked decrease in fibrinogen levels without significant gastrointestinal side effects, which are common with nicotinic acid derivatives .

Safety Profile

Etofibrate is generally well-tolerated. The most common side effect observed is flushing, similar to that seen with nicotinic acid. However, due to its low dosage requirements, serious adverse effects are rare .

Research Findings

Recent studies have focused on the broader implications of nicotinic acid derivatives like Etofibrate. For example:

- Molecular Docking Studies : These studies indicate potential interactions between Etofibrate and key biomarkers associated with lipid metabolism and cardiovascular diseases. The binding affinity suggests that Etofibrate could serve as a lead compound for further drug development targeting these conditions .

- Pharmacokinetics : Analysis shows that Etofibrate has favorable absorption characteristics and does not undergo significant hepatic degradation, enhancing its bioavailability .

Summary Table of Biological Activity

Propriétés

IUPAC Name |

2-hydroxyethyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-4-5-12-8(11)7-2-1-3-9-6-7/h1-3,6,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMRNSLAFWRKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189697 | |

| Record name | Etofibrate 2-hydroxymethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3612-80-4 | |

| Record name | 3-Pyridinecarboxylic acid, 2-hydroxyethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3612-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etofibrate 2-hydroxymethylnicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003612804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etofibrate 2-hydroxymethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.